molecular formula C20H28N4O3S2 B1681861 N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide CAS No. 950003-29-9

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B1681861
CAS No.: 950003-29-9
M. Wt: 436.6 g/mol
InChI Key: MPFYPLDZUAPMEA-UHFFFAOYSA-N
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Description

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science. This compound is particularly interesting due to its potential therapeutic properties and its role in various scientific research fields .

Preparation Methods

The synthesis of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the diethylsulfamoyl group. The final step involves the coupling of the thiophene derivative with 4-phenylpiperazine-1-carboxamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-3-24(4-2)29(26,27)19-11-10-18(28-19)16-21-20(25)23-14-12-22(13-15-23)17-8-6-5-7-9-17/h5-11H,3-4,12-16H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYPLDZUAPMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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